(4-(2,2-Diphenylvinyl)phenyl)boronic acid

Übersicht

Beschreibung

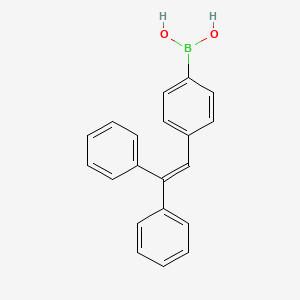

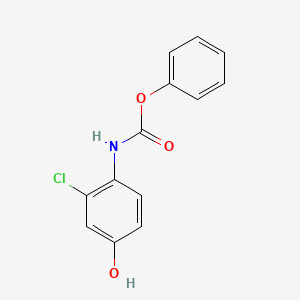

“(4-(2,2-Diphenylvinyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C20H17BO2 . It is a complex organic compound that contains boron, carbon, hydrogen, and oxygen atoms .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a boronic acid group attached to a phenyl ring, which is further connected to a diphenylvinyl group . The exact 3D structure is not available as conformer generation is disallowed due to unsupported elements .Chemical Reactions Analysis

Boronic acids, such as “this compound”, are known to participate in various chemical reactions. They can form boronate esters with 1,2- or 1,3-diols present on the substrate . They are also used in the Suzuki-Miyaura coupling, a palladium-catalyzed carbon-carbon bond-forming reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 300.2 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and rotatable bond count of 4 . The compound has a topological polar surface area of 40.5 Ų .Wissenschaftliche Forschungsanwendungen

Fluorescence Recognition

- Fluorescence Probes for Iron and Fluoride Ions : A boronic acid derivative was synthesized for use as a sequential "on-off-on"-type relay fluorescence probe for Fe3+ ions and F- ions. This probe demonstrated high selectivity and sensitivity under physiological conditions and was successfully used in living cells for bioimaging (Selvaraj et al., 2019).

Sensing and Detection

- Saccharide Recognition : Phenyl boronic acids, including derivatives, have been used for saccharide recognition, with their aromatic ring anchoring hydrophilic polymer backbones to surfaces like graphene or carbon nanotubes. This application demonstrates the potential for sensing saccharides (Mu et al., 2012).

- Boronic Acid Sensors for Biological Substances : Boronic acids interact with diols to form complexes, making them useful as fluorescent sensors for detecting carbohydrates and other bioactive substances (Huang et al., 2012).

Material Science

- Polymer-based Applications : Boronic acid-containing polymers have been developed for various biomedical applications due to their unique reactivity, solubility, and responsive nature. These applications span from HIV and cancer treatment to material development (Cambre & Sumerlin, 2011).

- Organic Room-Temperature Phosphorescent Materials : Aryl boronic acids, like 4-(carbazol-9-yl)phenylboronic acid, have been used in cyclic-esterification with dihydric alcohols to screen for organic room-temperature phosphorescent and mechanoluminescent materials (Zhang et al., 2018).

Organic Synthesis

- Catalytic Amide Synthesis : Boronic acids, including phenyl derivatives, have been used as catalysts in the synthesis of amides. They have shown effectiveness at room temperature for a wide range of substrates, including aliphatic, aromatic, and heteroaromatic acids, as well as various types of amines (Mohy El Dine et al., 2015).

Chemical Analysis

- Chiral Catalysts for Prochiral Ketone Reduction : Boronic acid derivatives have been used in catalysts for the reduction of prochiral ketones with borane, demonstrating high chemical yields and enantioselectivity. These catalysts are also noted for their ability to be recycled without loss of performance (Kell et al., 2003).

Photoluminescence

- Boron Dipyrromethene Dyes : Boron dipyrromethene dyes with phenylboronic acid derivatives have been developed, showing significant potential in fluorescence properties, which are sensitive to the substituents on the phenyl group. These compounds have potential applications in sensing due to their redox activity and fluorescence properties (Ziessel et al., 2006).

Environmental Applications

- Detection of Homocysteine : A new fluorescence probe was synthesized for selective and sensitive detection of homocysteine, using (4-(diphenylamino)phenyl)boronic acid as a key component. This probe demonstrated potential for studying the effects of homocysteine in biological systems (Chu et al., 2019).

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to reversibly and covalently bind to lewis bases and polyols . This property has facilitated the development of a large number of chemical sensors to recognize carbohydrates, catecholamines, ions, hydrogen peroxide, and so on .

Mode of Action

Boronic acids are known to form reversible covalent bonds with diols and other lewis bases . This interaction can lead to changes in the target molecules, potentially altering their function or activity.

Pharmacokinetics

It has a molecular weight of 300.15900, a density of 1.18 g/cm3, and a boiling point of 465.1ºC at 760 mmHg . These properties could potentially impact the compound’s bioavailability and pharmacokinetics.

Action Environment

It is known that the compound should be stored at 2-8°c , suggesting that temperature could potentially influence its stability.

Zukünftige Richtungen

The future directions of research on boronic acids, including “(4-(2,2-Diphenylvinyl)phenyl)boronic acid”, involve their increasing use in medicinal chemistry. The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities . The preparation of compounds with this chemical group is relatively simple and well-known, and extending studies with boronic acids in medicinal chemistry could lead to the development of promising new drugs .

Biochemische Analyse

Biochemical Properties

(4-(2,2-Diphenylvinyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with diols and other nucleophiles. This compound is known to interact with enzymes such as proteases and kinases, as well as proteins that contain serine, threonine, or tyrosine residues. The boronic acid group in this compound forms reversible covalent bonds with the hydroxyl groups of these amino acids, leading to enzyme inhibition or modulation of protein function. Additionally, this compound can interact with other biomolecules such as carbohydrates and nucleotides, further expanding its utility in biochemical research .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. For instance, this compound can inhibit the activity of certain kinases, leading to alterations in phosphorylation patterns and subsequent changes in gene expression. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways. The impact of this compound on cell function is also evident in its ability to induce apoptosis or cell cycle arrest in certain cell types .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, this compound can modulate gene expression by affecting transcription factors or other regulatory proteins. The compound’s ability to form stable complexes with biomolecules also contributes to its efficacy in biochemical reactions .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. This compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, this compound may undergo hydrolysis or oxidation, leading to changes in its biochemical activity. Long-term studies have shown that the effects of this compound on cellular function can vary, with some cells exhibiting adaptive responses to prolonged exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound may induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s impact on biological systems. Careful dosage optimization is essential to balance the desired biochemical effects with potential adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can act as a substrate or inhibitor for enzymes involved in carbohydrate metabolism, lipid metabolism, and nucleotide synthesis. By modulating the activity of these enzymes, this compound can influence metabolic flux and alter the levels of key metabolites. The compound’s role in metabolic pathways highlights its potential as a tool for studying metabolic regulation and identifying therapeutic targets .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to extracellular matrix components .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its biochemical activity. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Targeting signals or post-translational modifications may direct this compound to specific organelles, where it can exert its effects on local biochemical processes. The subcellular distribution of this compound is influenced by its interactions with intracellular proteins and the dynamic nature of cellular compartments .

Eigenschaften

IUPAC Name |

[4-(2,2-diphenylethenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BO2/c22-21(23)19-13-11-16(12-14-19)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,22-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLBSPJVPHSNBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464525 | |

| Record name | (4-(2,2-Diphenylvinyl)phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

288105-04-4 | |

| Record name | (4-(2,2-Diphenylvinyl)phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

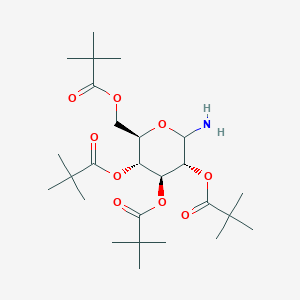

![5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B1354080.png)